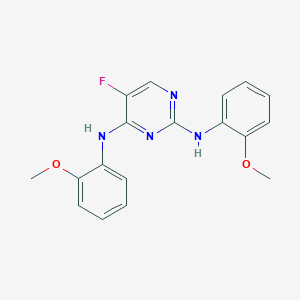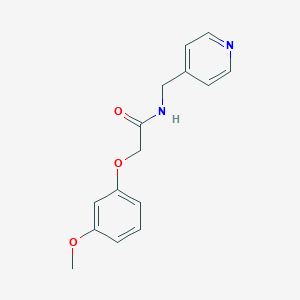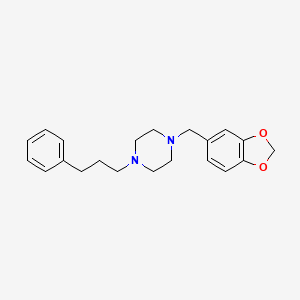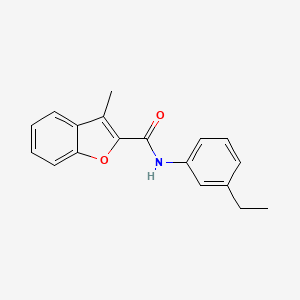
5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine, also known as BPR1K653, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent.
Mecanismo De Acción
5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, 5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit tumor growth in vivo. Furthermore, 5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine has been found to have minimal toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine is its selectivity for CK2, which reduces the risk of off-target effects. Additionally, 5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine has shown good pharmacokinetic properties, making it a promising candidate for further development. However, one limitation of 5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine is its relatively low potency compared to other CK2 inhibitors, which may limit its efficacy in some cancer types.
Direcciones Futuras
There are several potential future directions for the development of 5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine as a therapeutic agent. One area of interest is the combination of 5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration of 5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine for maximum therapeutic benefit. Finally, the potential use of 5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine in other disease areas, such as inflammation and neurodegenerative disorders, is an area of ongoing research.
Métodos De Síntesis
The synthesis of 5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine involves several steps, including the reaction of 2,4-diaminopyrimidine with 2-methoxybenzaldehyde, followed by the addition of 5-fluoro-2-nitrobenzoic acid and reduction with palladium on carbon. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine has been studied extensively in preclinical models for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. Additionally, 5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine has demonstrated synergistic effects when combined with other anticancer agents, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
5-fluoro-2-N,4-N-bis(2-methoxyphenyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-24-15-9-5-3-7-13(15)21-17-12(19)11-20-18(23-17)22-14-8-4-6-10-16(14)25-2/h3-11H,1-2H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNHPQLRAKTOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC=C2F)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N,N'-bis(2-methoxyphenyl)pyrimidine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[2-(3-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5689942.png)

![1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5689963.png)


![methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5689978.png)
![1-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5689979.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5689985.png)
![5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689998.png)
![propyl 4-({[4-(pyridin-3-yloxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5690001.png)

![3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5690008.png)
![2-ethyl-9-(4-fluoro-2-methylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690014.png)
![9-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690038.png)